molecular formula C25H26N2O4S B11587498 benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11587498
M. Wt: 450.6 g/mol
InChI Key: SIAROYPEBMTBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, a benzyl ester group at position 6, and a 4-propoxyphenyl substituent at position 3. The benzyl ester moiety and the 4-propoxyphenyl group in this compound likely influence its lipophilicity, solubility, and intermolecular interactions, distinguishing it from analogs with alternative substituents.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-4-14-30-20-12-10-19(11-13-20)22-21(24(29)31-15-18-8-6-5-7-9-18)16(2)26-25-27(22)23(28)17(3)32-25/h5-13,17,22H,4,14-15H2,1-3H3

InChI Key

SIAROYPEBMTBPU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propoxyphenyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazolopyrimidines with various alkyl groups.

Scientific Research Applications

Molecular Formula

The molecular formula of benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is C24H28N2O4SC_{24}H_{28}N_2O_4S with a molecular weight of approximately 448.56 g/mol .

Structural Characteristics

The compound is characterized by:

  • A thiazolo[3,2-a]pyrimidine core.
  • Substituents including a benzyl group and a propoxyphenyl moiety.
  • A carbonyl group contributing to its reactivity and biological properties.

Anticancer Activity

Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer activities. For instance:

  • Cytotoxicity Assays : Studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells . The IC50 values for some derivatives were found to be in the low micromolar range, indicating potent activity.

Antimicrobial Properties

Compounds in this class have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

This compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of thiazolo-pyrimidine derivatives:

  • Objective : To assess the cytotoxic effects on human cancer cell lines.
  • Methodology : MTT assay was employed to determine cell viability post-treatment with various concentrations of synthesized compounds.
  • Results : Several compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of benzyl-thiazolo-pyrimidines were tested against Gram-positive and Gram-negative bacteria:

  • Objective : To evaluate the antibacterial activity.
  • Methodology : Disk diffusion method was used to measure inhibition zones.
  • Results : Certain derivatives showed marked inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and similar thiazolo[3,2-a]pyrimidine derivatives:

Compound Name Position 5 Substituent Ester Group (Position 6) Key Functional Groups References
Target Compound : Benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Propoxyphenyl Benzyl ester Propoxy, benzyloxycarbonyl N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl ester Bromine, carbonyl
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl Ethyl ester Dichlorophenylpyrazole, methylidene
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 5-Methylfuran-2-yl Carbonitrile Cyano, furan, dioxo

Key Observations :

  • Substituent Effects : The 4-propoxyphenyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like bromine () or methyl (). The propoxy chain may also facilitate hydrogen bonding via ether oxygen.
  • Ester vs.
  • Extended Conjugation : Compounds with aromatic substituents (e.g., dichlorophenylpyrazole in ) exhibit extended π-conjugation, which may influence electronic properties and binding interactions.

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo... () Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo... () (2Z)-2-(4-Cyanobenzylidene)... ()
Melting Point (°C) Not reported Not reported Not reported 213–215
IR Peaks (cm⁻¹) ~1700 (C=O ester) 1705 (C=O ester) 1719 (C=O ester), 1650 (C=N) 2220 (CN), 1719 (C=O)
Solubility Low (benzyl ester) Moderate (ethyl ester) Low (bulky substituents) Low (carbonitrile)
Crystal Packing Not reported π-Halogen interactions (C–Br···π) Flattened boat conformation, C–H···O hydrogen bonds Planar with intramolecular H-bonding

Key Observations :

  • Melting Points: Analogs with rigid substituents (e.g., cyanobenzylidene in ) exhibit higher melting points due to stronger intermolecular forces.
  • Spectroscopic Signatures : The target compound’s ester carbonyl (~1700 cm⁻¹) aligns with analogs (), while carbonitrile derivatives () show distinct CN stretches (~2220 cm⁻¹).
  • Crystal Structures : The 4-bromophenyl analog () exhibits π-halogen interactions, whereas the 4-methylphenyl derivative () adopts a flattened boat conformation with hydrogen bonding .

Comparison of Methods :

  • Ethyl Esters : Synthesized via Biginelli reactions () or one-pot condensations ().
  • Benzyl Esters : Require benzyl chloroformate or esterification of carboxylic acid intermediates, introducing additional steps.

Biological Activity

Benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes a thiazolo-pyrimidine core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that thiazolo-pyrimidines can modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the thiazole moiety is particularly relevant in cancer research due to its ability to inhibit certain kinases and phospholipases.

Biological Activity Overview

The compound has been investigated for several biological activities:

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Case Study 1 : A study on a thiazolo-pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis through the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway.
  • Case Study 2 : Research on a related compound found that it exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance efficacy.

Table 1: Biological Activities of Thiazolo-Pyrimidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor0.25
Compound BAntimicrobial15
Compound CPLA2 Inhibition0.18

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Alkyl chain lengthIncreased cytotoxicity
Halogen substitutionEnhanced antimicrobial activity
Aromatic ringImproved enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.